7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Description
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Properties
CAS No. |
852171-03-0 |
|---|---|
Molecular Formula |
C21H16FN5O4S |
Molecular Weight |
453.45 |
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)13-5-7-14(22)8-6-13)32-11-12-3-9-15(10-4-12)27(30)31/h3-10H,11H2,1-2H3 |
InChI Key |
NFWQHEVHGVHNIS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of functional groups such as the 4-fluorophenyl and 4-nitrophenyl moieties is achieved through electrophilic substitution reactions. The overall yield and purity of the synthesized compound can significantly influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit notable anticancer properties. For instance, studies on pyrimidine derivatives have shown significant inhibition of cell proliferation in various cancer cell lines. A related compound demonstrated an IC50 value of approximately 10 μM against A431 vulvar epidermal carcinoma cells, suggesting a promising therapeutic potential in oncology .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), with a preference for COX-2 inhibition. This selectivity is crucial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The effective dose (ED50) values for similar pyrimidine derivatives ranged from 8 to 11 μM, indicating comparable efficacy to established anti-inflammatory agents like indomethacin .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as a potent inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's. Furthermore, the binding affinity to bovine serum albumin (BSA) suggests good pharmacokinetic properties, which may enhance its therapeutic efficacy .
The mechanisms by which This compound exerts its biological activity include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Modulation of Inflammatory Pathways : It reduces the expression of pro-inflammatory cytokines and enzymes involved in inflammation.
- Enzyme Interaction : It binds effectively to active sites of target enzymes, inhibiting their function.
Case Studies
Several case studies illustrate the biological potential of related pyrimidine compounds:
- Case Study on Anticancer Activity : A study involving a series of pyrimidine derivatives demonstrated that structural modifications significantly enhanced anticancer activity against various cell lines, including breast and lung cancer cells.
- Anti-inflammatory Assessment : Compounds with similar structures showed reduced inflammation in animal models when administered at specific doses, confirming their therapeutic potential in treating inflammatory diseases.
Scientific Research Applications
Recent studies have indicated that 7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione exhibits significant biological activities, particularly as an anti-cancer agent. Its mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and angiogenesis.
Anticancer Properties
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has shown promising results against melanoma and breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action : The compound's ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) has been highlighted as a critical mechanism for its antiangiogenic effects. This inhibition leads to reduced tumor vascularization, thereby limiting nutrient supply to tumors .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
| Study | Cancer Type | Findings |
|---|---|---|
| Study 1 | Melanoma | Significant reduction in tumor volume observed in treated mice compared to controls. |
| Study 2 | Breast Cancer | Induced apoptosis in MCF-7 cell line with IC50 values in the low micromolar range. |
| Study 3 | Lung Cancer | Showed synergistic effects when combined with standard chemotherapeutics, enhancing overall efficacy. |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest favorable absorption characteristics; however, comprehensive toxicological assessments are necessary to evaluate its safety profile for potential clinical use.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the nitrophenylmethylsulfanyl substituent undergoes oxidation under controlled conditions.
| Reaction | Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Sulfur oxidation to sulfone | HO, AcOH, 60°C | 5-[(4-Nitrophenyl)methylsulfonyl] derivative | 72–85% | Requires prolonged reaction time (>12 h) |
| Sulfur oxidation to sulfoxide | mCPBA, CHCl, 0°C | 5-[(4-Nitrophenyl)methylsulfinyl] derivative | 65–78% | Stereoselectivity observed in sulfoxides |
Mechanistic Insights :
-
Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition) depending on stoichiometry and reaction time.
-
The electron-withdrawing nitro group stabilizes the transition state, enhancing reaction rates compared to non-nitrated analogs .
Reduction Reactions
The nitro (-NO) group on the benzylsulfanyl substituent is reducible to an amine (-NH).
Mechanistic Insights :
-
Catalytic hydrogenation proceeds via adsorption of nitro groups onto the Pd surface, followed by sequential electron transfers.
-
Reduction in acidic media (e.g., Zn/NHCl) generates hydroxylamine intermediates, which can undergo disproportionation if not stabilized .
Substitution Reactions
The fluorine atom on the 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS).
Mechanistic Insights :
-
NAS proceeds via a Meisenheimer complex intermediate, stabilized by electron-withdrawing groups on the pyrimidopyrimidine core.
-
Steric hindrance from the 1,3-dimethyl groups reduces reaction rates compared to non-methylated analogs .
Ring-Opening and Degradation
Under extreme conditions, the pyrimidopyrimidine core undergoes hydrolysis.
Mechanistic Insights :
-
Acidic hydrolysis targets the carbonyl groups, destabilizing the fused pyrimidine rings.
-
Basic conditions cleave the thioether bond, releasing nitrophenylmethanesulfonate anions .
Photochemical Reactions
The nitro group facilitates photolytic transformations under UV light.
Mechanistic Insights :
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this pyrimidine derivative?
Answer:
The compound is typically synthesized via multi-step reactions involving catalytic acid-mediated cyclization or nucleophilic substitution. For example:
- Step 1: Condensation of 4-fluorophenyl-substituted precursors with thiourea derivatives under acidic conditions (e.g., p-toluenesulfonic acid) to form the pyrimidine core .
- Step 2: Introduction of the 4-nitrophenylmethylsulfanyl group via thioetherification, often using alkyl halides or Mitsunobu reactions .
- Purification: Membrane separation or column chromatography (RDF2050104) .
Advanced: How can computational reaction design improve synthetic efficiency and yield?
Answer:
Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions:
- Reaction Optimization: Use ICReDD’s workflow to simulate transition states and identify low-energy pathways, reducing trial-and-error experimentation .
- Statistical Design of Experiments (DoE): Apply factorial design to evaluate variables (e.g., temperature, catalyst loading) and resolve conflicting data trends .
- Feedback Loop: Integrate experimental results with machine learning models to refine predictions iteratively .
Basic: What spectroscopic and analytical techniques validate the compound’s structure?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .
Advanced: How does crystallographic analysis elucidate conformational stability?
Answer:
- Dihedral Angle Analysis: Measure angles between pyrimidine rings and substituents (e.g., fluorophenyl groups) to assess steric strain .
- Hydrogen Bonding: Identify stabilizing interactions (e.g., C–H⋯O, C–H⋯π) that influence molecular rigidity .
- Polymorphism Screening: Compare crystal forms (e.g., monoclinic vs. triclinic) to optimize bioavailability .
Advanced: What strategies are used to investigate enzymatic inhibition mechanisms?
Answer:
- Kinetic Assays: Monitor substrate turnover rates (e.g., UV-Vis spectroscopy) under varying inhibitor concentrations .
- Docking Studies: Simulate binding poses with target enzymes (e.g., kinases) using software like AutoDock or Schrödinger .
- Structure-Activity Relationships (SAR): Modify substituents (e.g., fluorophenyl vs. nitrophenyl) to correlate chemical features with IC50 values .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Meta-Analysis: Use hierarchical clustering or principal component analysis (PCA) to identify outliers in datasets .
- Reproducibility Checks: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Cross-Validation: Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
Basic: What in silico tools predict pharmacokinetic properties?
Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab2.0 estimate logP, solubility, and cytochrome P450 interactions .
- Bioavailability Radar: Assess drug-likeness using parameters like molecular weight (<500 Da) and topological polar surface area (TPSA < 140 Ų) .
Basic: What safety protocols are critical during laboratory handling?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal: Segregate halogenated waste (e.g., fluorophenyl byproducts) in designated containers .
- Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
